molecular formula C9H8N2O2S B2754426 2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde CAS No. 2106454-01-5

2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde

Cat. No.: B2754426
CAS No.: 2106454-01-5
M. Wt: 208.24
InChI Key: INRGFDLLIZDJIG-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . This compound features a thiazole ring fused with an oxazole ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazole and oxazole precursors under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde can be compared with other thiazole and oxazole derivatives:

The uniqueness of this compound lies in its combined thiazole-oxazole structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-8(14-6(2)11-5)9-10-3-7(4-12)13-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRGFDLLIZDJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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